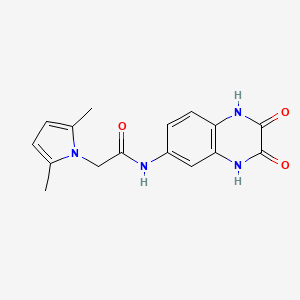![molecular formula C52H55N3O4 B13356915 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B13356915.png)
3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole is a complex organic compound belonging to the carbazole family. Carbazoles are known for their aromatic properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. This particular compound is characterized by its multiple butoxy groups, which enhance its solubility and processability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dibutoxycarbazole.
Coupling Reaction: The 3,6-dibutoxycarbazole is then subjected to a coupling reaction with a suitable carbazole derivative under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials for organic electronics, such as OLEDs and photovoltaic cells
作用机制
The mechanism of action of 3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole involves its interaction with molecular targets and pathways. In organic electronics, it functions as a hole-transporting material, facilitating the movement of positive charges within devices. The butoxy groups enhance its solubility and processability, making it suitable for various applications.
相似化合物的比较
Similar Compounds
3,6-Di-tert-butylcarbazole: Known for its high thermal stability and use in OLEDs.
3,6-Dimethylcarbazole: Used in the synthesis of polymers and other advanced materials.
3,6-Dibromocarbazole: Utilized in cross-coupling reactions to form more complex structures.
Uniqueness
3,6-Dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole is unique due to its multiple butoxy groups, which enhance its solubility and processability compared to other carbazole derivatives. This makes it particularly valuable in the development of advanced materials for organic electronics.
属性
分子式 |
C52H55N3O4 |
|---|---|
分子量 |
786.0 g/mol |
IUPAC 名称 |
3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole |
InChI |
InChI=1S/C52H55N3O4/c1-5-9-25-56-37-15-21-49-43(31-37)44-32-38(57-26-10-6-2)16-22-50(44)54(49)35-13-19-47-41(29-35)42-30-36(14-20-48(42)53-47)55-51-23-17-39(58-27-11-7-3)33-45(51)46-34-40(18-24-52(46)55)59-28-12-8-4/h13-24,29-34,53H,5-12,25-28H2,1-4H3 |
InChI 键 |
AKHPLNHSCBRKCY-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)OCCCC)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)N7C8=C(C=C(C=C8)OCCCC)C9=C7C=CC(=C9)OCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Ethyl-6-(3-iodo-2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356832.png)



![N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356865.png)






![N-[3-(5-methyl-1H-tetraazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B13356926.png)
![N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13356933.png)

